3-Bromo-5-cyclobutyl-1,2,4-oxadiazole

Descripción general

Descripción

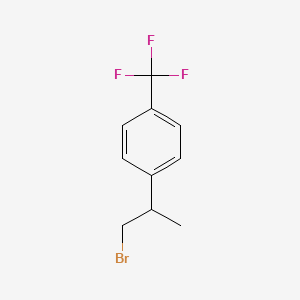

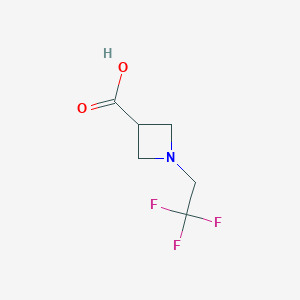

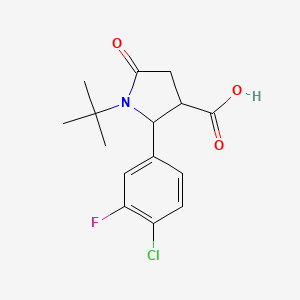

“3-Bromo-5-cyclobutyl-1,2,4-oxadiazole” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms . This class of compounds is known for its wide range of biological activities .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, which includes “3-Bromo-5-cyclobutyl-1,2,4-oxadiazole”, typically involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .

Molecular Structure Analysis

The molecular structure of “3-Bromo-5-cyclobutyl-1,2,4-oxadiazole” contains a total of 18 bonds. There are 11 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 four-membered ring (cyclobutyl), and 1 five-membered ring (1,2,4-oxadiazole) .

Chemical Reactions Analysis

The carbonyl, nitro, and 1,3,4-oxadiazole functionalities in the synthesized derivatives of 1,3,4-oxadiazoles, including “3-Bromo-5-cyclobutyl-1,2,4-oxadiazole”, play a very important role in ligand-receptor interaction for the creation of numerous hydrogen bonds .

Aplicaciones Científicas De Investigación

- Agricultural Biological Activities

- Field : Agriculture

- Application : 1,2,4-Oxadiazole derivatives are used as chemical pesticides due to their broad spectrum of agricultural biological activities .

- Methods : These derivatives are synthesized and evaluated for their agricultural activities .

- Results : Bioassays results showed that the title compounds exhibited moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

-

Antibacterial Activity

- Field : Medicine

- Application : 1,2,4-Oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values of 36.25, 24.14, 28.82, 19.44, 25.37 and 28.52 μg/mL .

- Methods : These derivatives are synthesized and their antibacterial activities are evaluated .

- Results : Compounds 5m, 5r, 5u, 5v, 5x and 5y showed strong antibacterial effects .

-

Anticancer Activity

- Field : Oncology

- Application : 1,2,4-Oxadiazole linked 5-fluorouracil derivatives have been synthesized and investigated for their anticancer activity .

- Methods : These compounds were investigated for their anticancer activity towards a panel of four human cancer cell lines .

- Results : Compounds 7a, 7b, 7c, 7d and 7i demonstrated more promising anticancer activity than the standard .

-

Anticonvulsant Activity

-

Antidiabetic Activity

-

Treatment of Neurodegenerative Disorders

- Field : Neurology

- Application : Alanine-derivative of 1,2,4-oxadiazole exhibits affinity to metabotropic glutamate receptor type II and IV .

- Methods : These derivatives are synthesized and their affinity to metabotropic glutamate receptor type II and IV are evaluated .

- Results : The results of these evaluations have shown promising results for the treatment of stroke, epilepsy and neurodegenerative disorders .

-

Antitubercular Activity

-

Antihypertensive Activity

-

Anti HIV Activity

-

Antiviral Activity

-

Treatment of Stroke and Epilepsy

- Field : Neurology

- Application : Alanine-derivative of 1,2,4-oxadiazole exhibits affinity to metabotropic glutamate receptor type II and IV .

- Methods : These derivatives are synthesized and their affinity to metabotropic glutamate receptor type II and IV are evaluated .

- Results : The results of these evaluations have shown promising results for the treatment of stroke and epilepsy .

-

Treatment of Neurodegenerative Disorders

- Field : Neurology

- Application : Alanine-derivative of 1,2,4-oxadiazole exhibits affinity to metabotropic glutamate receptor type II and IV .

- Methods : These derivatives are synthesized and their affinity to metabotropic glutamate receptor type II and IV are evaluated .

- Results : The results of these evaluations have shown promising results for the treatment of neurodegenerative disorders .

Direcciones Futuras

The future directions for “3-Bromo-5-cyclobutyl-1,2,4-oxadiazole” and other 1,3,4-oxadiazole derivatives involve further exploration of their biological activities and potential applications in drug discovery . The focus of future research could be on the development of novel 1,3,4-oxadiazole-based drugs, with structural modifications to ensure high cytotoxicity towards malignant cells .

Propiedades

IUPAC Name |

3-bromo-5-cyclobutyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-6-8-5(10-9-6)4-2-1-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTMGFYKJQTKSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=NO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-cyclobutyl-1,2,4-oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B1443493.png)

![1-[(3-Bromophenyl)methyl]azetidin-3-ol](/img/structure/B1443501.png)

![tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B1443502.png)

![1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane](/img/structure/B1443508.png)

![[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1443509.png)